3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide

Kinase inhibitor scaffold Lipophilicity optimization Metabolic stability

For researchers needing a structurally novel thiazolyl-pyrazole amide with validated yet modest glucokinase activation (EC₅₀ 930 nM) and an uncharacterized kinase selectivity profile, this compound solves the dual challenge of IP freedom and pharmacological starting point. - Unique p-tolyl & isovaleryl side chain enable matched molecular pair analysis vs. phenyl analogs and LIMKi 3 - Zero publicly available kinase profiling data creates opportunity for novel, patentable selectivity fingerprints - ≥95% purity, shipped ambient with Certificate of Analysis

Molecular Formula C19H22N4OS
Molecular Weight 354.5 g/mol
CAS No. 1019102-81-8
Cat. No. B3201211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide
CAS1019102-81-8
Molecular FormulaC19H22N4OS
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC(C)C
InChIInChI=1S/C19H22N4OS/c1-12(2)9-18(24)21-17-10-14(4)22-23(17)19-20-16(11-25-19)15-7-5-13(3)6-8-15/h5-8,10-12H,9H2,1-4H3,(H,21,24)
InChIKeyARVWIDWEVYUEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide (CAS 1019102-81-8): Procurement-Relevant Structural and Pharmacological Baseline


3-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide (CAS 1019102-81-8) is a synthetic small molecule belonging to the thiazolyl-pyrazole amide class, characterized by a 4-(p-tolyl)thiazole motif linked via a 3-methyl-1H-pyrazol-5-yl bridge to an isovaleryl (3-methylbutanamide) side chain. The compound has a molecular formula of C₁₉H₂₂N₄OS and a molecular weight of 354.5 g/mol, with typical commercial purity of ≥95% . This chemotype has been explored across multiple patent families as kinase inhibitor scaffolds, including Aurora kinase, FLT3, and LIM kinase inhibitors, owing to the privileged nature of the thiazole-pyrazole hybrid core [1] [2]. The compound is listed in the ZINC database (ZINC243407220) with no known bioactivity annotation in ChEMBL 20, indicating its status as an underexplored chemical probe rather than a biologically validated lead [3].

Why Generic Substitution of 3-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide Fails: Structural and Physicochemical Differentiation from In-Class Analogs


Although the thiazolyl-pyrazole amide class encompasses numerous research compounds, three structural features of CAS 1019102-81-8 preclude simple substitution by nominally similar analogs: (i) the p-tolyl substituent at the thiazole 4-position imposes distinct steric and electronic properties compared to the phenyl or 4-methoxyphenyl variants commonly found in FLT3 and Aurora kinase inhibitor patents [1]; (ii) the 3-methylbutanamide (isovaleryl) side chain differs from the isobutyramide present in the well-characterized LIM kinase inhibitor LIMKi 3 by an additional methylene unit, altering both lipophilicity (predicted XLogP3 of ~3.8 vs. ~3.2 for the isobutyramide congener) and metabolic liability [2]; and (iii) the 3-methyl substitution on the central pyrazole ring modulates the conformational preferences of the amide linkage and affects target binding geometry relative to unsubstituted pyrazole analogs [1]. These cumulative differences mean that SAR extrapolation across this scaffold is unreliable without direct experimental comparison.

Product-Specific Quantitative Evidence Guide: 3-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide Versus Closest Analogs


Isovaleryl Amide Side Chain Confers Increased Lipophilicity and Altered Metabolic Stability Relative to Isobutyramide Containing LIMKi 3

The target compound contains a 3-methylbutanamide (isovaleryl) side chain, which differs from the isobutyramide in LIMKi 3 by the insertion of one methylene (–CH₂–) unit. Computational prediction using SwissADME indicates a consensus Log Pₒ/w (XLogP3) of approximately 3.8 for the target compound, compared to approximately 3.2 for the isobutyramide analog. This ~0.6 log unit increase in lipophilicity is expected to reduce aqueous solubility while potentially enhancing membrane permeability [1]. The additional methylene also introduces a new site for potential CYP450-mediated ω-oxidation, altering the metabolic soft-spot profile relative to the isobutyramide series . These differences are material for researchers selecting scaffolds for PK optimization campaigns.

Kinase inhibitor scaffold Lipophilicity optimization Metabolic stability

p-Tolyl Substituent on Thiazole Imparts Distinct Steric Bulk Versus Phenyl and 4-Methoxyphenyl Analogs in FLT3/Aurora Kinase Inhibitor Series

The 4-(p-tolyl) substitution on the thiazole ring of CAS 1019102-81-8 provides a larger steric footprint than the unsubstituted phenyl analog (CAS 1020488-11-2) and distinct electronic properties compared to the 4-methoxyphenyl variant (CAS not available). The Taft steric parameter (Eₛ) for the p-tolyl group is approximately -1.24 versus 0.00 for phenyl, representing a substantial increase in steric demand [1]. In the FLT3 kinase inhibitor patent series (US20070167449A1), the nature of the aryl substituent at the thiazole 4-position was shown to profoundly affect kinase selectivity profiles, with p-substituted phenyl variants conferring differential selectivity windows across FLT3, VEGFR, and Aurora kinase targets [2]. Although no direct selectivity data exist for the target compound, the p-tolyl group is predicted to occupy a different sub-pocket volume than the phenyl comparator, potentially reducing off-target binding to kinases that prefer smaller 4-position substituents.

Kinase selectivity Steric parameter SAR differentiation

Weak Glucokinase Activation (EC₅₀ = 930 nM) Differentiates from Thiazolyl-Pyrazole Amides Lacking Allosteric Glucokinase Activity

BindingDB entry BDBM249145 reports that the target compound activates recombinant human liver glucokinase 2 with an EC₅₀ of 930 nM, as assessed by reduction in NADH production in the presence of 5 mM glucose using a G6PDH-coupled assay [1]. While this potency is modest compared to optimized glucokinase activators (e.g., PF-04937319, EC₅₀ < 50 nM), it represents a distinct pharmacological signal that is absent in closely related thiazolyl-pyrazole amides such as LIMKi 3, which is profiled exclusively as a LIM kinase inhibitor and shows no reported glucokinase activity . The glucokinase activation EC₅₀ of 930 nM provides a quantitative benchmark that can be used in SAR campaigns to optimize this scaffold toward metabolically relevant targets.

Glucokinase activation Allosteric modulator Type 2 diabetes

Gem-Dimethyl Analog (MW 368.5) Offers Higher Lipophilicity But Reduced Synthetic Tractability Relative to Target Compound

The 3,3-dimethyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide analog (C₂₀H₂₄N₄OS, MW 368.5) incorporates a gem-dimethyl group at the amide α-position, increasing molecular weight by 14 Da and predicted lipophilicity by approximately 0.5–0.7 log units relative to the target compound (MW 354.5) . The gem-dimethyl modification introduces a quaternary carbon adjacent to the amide carbonyl, which is known to increase steric hindrance around the amide bond and may reduce susceptibility to amidase-mediated hydrolysis. However, this modification also reduces synthetic accessibility, as the tertiary carboxamide coupling step typically proceeds with lower yields than the secondary amide formation used to prepare the target compound [1]. For procurement decisions, the target compound offers a more synthetically tractable scaffold with lower molecular weight—a desirable property in lead optimization where ligand efficiency metrics penalize unnecessary mass.

Analog selection Molecular weight optimization Synthetic accessibility

Commercial Availability at ≥95% Purity with Full Analytical Characterization Provides Procurement Advantage Over Custom-Synthesized Analogs

CAS 1019102-81-8 is commercially available from multiple vendors at ≥95% purity (HPLC) with full analytical characterization including ¹H NMR, ¹³C NMR, and HRMS . In contrast, close structural analogs such as the 4-methoxyphenyl variant and various FLT3 patent examples are not commercially stocked and require custom synthesis with lead times of 4–8 weeks . The commercial availability of the target compound with verified purity reduces procurement risk and ensures batch-to-batch reproducibility—critical factors for repeatable SAR studies. The defined purity specification also eliminates uncertainty associated with in-house synthesis yields and purification outcomes.

Procurement readiness Analytical characterization Reproducibility

Patent Landscape Analysis: Scaffold Privileged for Kinase Inhibition but Target Compound Lacks Direct Kinase Profiling Data

The thiazolyl-pyrazole core scaffold is claimed in multiple kinase inhibitor patent families, including Aurora kinase inhibitors (US20110060013A1) [1], FLT3 kinase inhibitors (US20070167449A1) [2], and LIM kinase inhibitors exemplified by LIMKi 3 (IC₅₀ = 7–8 nM against LIMK1/2) . Notably, the target compound (CAS 1019102-81-8) is not explicitly exemplified in any of these patents, and no direct kinase inhibition data are available for it in the public domain. This represents both a limitation and an opportunity: the compound serves as a structurally distinct, commercially available probe for deconvoluting kinase selectivity within this scaffold class. The absence of pre-existing kinase profiling data means that researchers can generate novel IP-free SAR without the encumbrance of prior art claiming specific kinase targets for this exact structure.

Kinase inhibitor Patent landscape Target deconvolution

Best Research and Industrial Application Scenarios for 3-Methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)butanamide (CAS 1019102-81-8)


Glucokinase Activator Lead Optimization Starting Point

With a validated glucokinase activation EC₅₀ of 930 nM in a recombinant human liver GK2 assay [1], CAS 1019102-81-8 provides a quantitative starting point for structure-based optimization of thiazolyl-pyrazole amides as allosteric glucokinase activators. Unlike LIMKi 3 and other kinase-focused analogs that lack glucokinase activity, this compound offers a dual pharmacological signal that can be exploited in fragment-growing or scaffold-hopping campaigns targeting metabolic disorders such as type 2 diabetes. Researchers should prioritize procurement of this compound for GK2 SAR programs where structural novelty and IP freedom are valued alongside measurable—if modest—target engagement.

Kinase Selectivity Profiling Using a Commercially Available Underexplored Scaffold

The thiazolyl-pyrazole core is privileged for kinase inhibition, as evidenced by patents covering Aurora kinase [2] and FLT3 kinase [3] inhibition. However, the target compound itself is not exemplified in any kinase patent and has no publicly available kinase profiling data. This makes it an ideal procurement choice for academic screening centers and biotech companies seeking to perform broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) on a structurally novel, commercially available analog. The resulting selectivity fingerprint would be entirely novel and potentially patentable, offering a clear advantage over extensively profiled comparators like LIMKi 3.

Metabolic Stability SAR: Isovaleryl Side Chain Optimization

The isovaleryl (3-methylbutanamide) side chain of CAS 1019102-81-8 introduces a unique metabolic soft spot for CYP450-mediated ω-oxidation that is absent in the isobutyramide-containing LIMKi 3 series . This structural feature makes the target compound a valuable reference standard in metabolic stability SAR campaigns, where the effect of incremental methylene insertion on intrinsic clearance (Clᵢₙₜ) in human liver microsomes can be systematically evaluated. Procuring this compound alongside its isobutyramide and gem-dimethyl analogs enables a matched molecular pair analysis of amide side chain effects on oxidative metabolism.

Matched Molecular Pair Analysis of Thiazole 4-Position Substituent Effects

The p-tolyl substituent at the thiazole 4-position distinguishes CAS 1019102-81-8 from the phenyl analog (CAS 1020488-11-2) and provides a quantifiable steric increment (ΔEₛ ≈ -1.24) suitable for matched molecular pair (MMP) analysis [4]. Procuring both compounds enables direct comparative assessment of thiazole 4-substituent effects on physicochemical properties (LogP, solubility), target binding, and selectivity. Such MMP studies are foundational for building predictive QSAR models within the thiazolyl-pyrazole amide series and can guide the design of optimized analogs with tailored steric profiles.

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